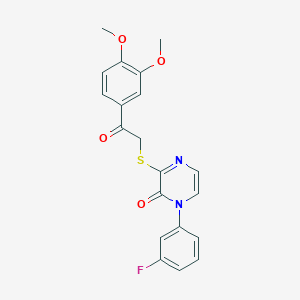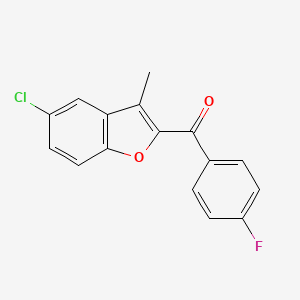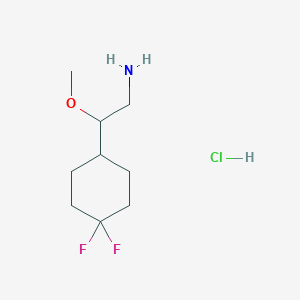
2-(4,4-Difluorocyclohexyl)-2-methoxyethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4,4-Difluorocyclohexyl)-2-methoxyethanamine;hydrochloride” is a chemical compound with the CAS Number: 2445791-94-4 . It has a molecular weight of 229.7 . This compound is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17F2NO.ClH/c1-13-8(6-12)7-2-4-9(10,11)5-3-7;/h7-8H,2-6,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.7 . It is a powder and is stored at room temperature .Scientific Research Applications
Analytical Characterization and Biological Matrices
Research on psychoactive arylcyclohexylamines, including similar compounds, has led to the development of analytical methods for their characterization and detection in biological matrices. One study focused on the characterization of three psychoactive phencyclidines by various spectroscopic and chromatographic techniques, developing a robust method for their qualitative and quantitative analysis in blood, urine, and vitreous humor, which could be relevant for forensic and clinical toxicology purposes (De Paoli et al., 2013).
Antidepressant Biochemical Profile
Compounds structurally similar to "2-(4,4-Difluorocyclohexyl)-2-methoxyethanamine hydrochloride" have been studied for their antidepressant activity. For example, the novel bicyclic compound Wy-45,030 exhibited a neurochemical profile predictive of antidepressant activity, inhibiting rat brain imipramine receptor binding and synaptosomal monoamine uptake without the side-effects common to tricyclic therapy (Muth et al., 1986).
Metabolism and Toxicological Detection
The metabolism and toxicological detection of phencyclidine-derived designer drugs in rat urine using gas chromatographic/mass spectrometric techniques have been explored, providing insights into their metabolic pathways and the potential for similar studies on "2-(4,4-Difluorocyclohexyl)-2-methoxyethanamine hydrochloride" (Sauer et al., 2008).
Synthetic Pathways and Analytical Characterizations
The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines have been detailed, aiding in the identification of newly emerging substances of abuse and providing a foundation for the synthesis and analysis of compounds like "2-(4,4-Difluorocyclohexyl)-2-methoxyethanamine hydrochloride" (Wallach et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-methoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-13-8(6-12)7-2-4-9(10,11)5-3-7;/h7-8H,2-6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHCHBHRXIQNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CCC(CC1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2999219.png)
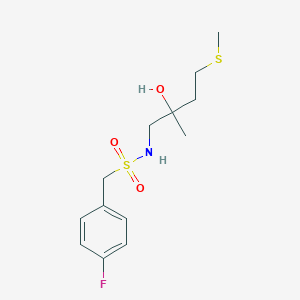

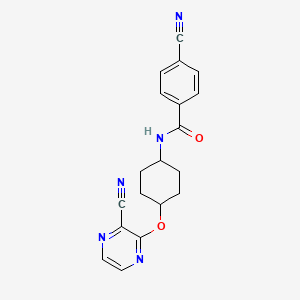

![3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2999230.png)
![1-(3,5-dimethoxybenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999232.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2999233.png)
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide](/img/structure/B2999234.png)

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B2999238.png)
